molecular formula C15H17NO4 B2590760 Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate CAS No. 1935971-61-1

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B2590760
CAS No.: 1935971-61-1
M. Wt: 275.304
InChI Key: QRIIGYNJQGSHQD-UHFFFAOYSA-N
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Description

“Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate” is a chemical compound with the molecular formula C15H17NO4 . It has a molecular weight of 275.3 and is typically found in a yellow liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a yellow liquid . It has a molecular weight of 275.3 and a molecular formula of C15H17NO4 . The compound should be stored at 0-8°C .

Scientific Research Applications

Human Urinary Carcinogen Metabolites

Studies on human urinary carcinogen metabolites offer insights into tobacco-related cancer research. Carcinogens such as benzene and its metabolites have been quantified in the urine of smokers, providing a practical approach for obtaining important information about tobacco and cancer. This research evaluates the utility of various assays in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans, highlighting the role of biomarkers in future studies on tobacco and human cancer (Hecht, 2002).

Ecotoxicity of Nonylphenol Ethoxylates

The ecotoxicity of nonylphenol ethoxylates (NPE) and their degradation products has been extensively researched due to their widespread use and environmental release. Chronic toxicity values for various aquatic species have been established, aiding in the assessment of ecological risks associated with NPE and informing regulatory criteria (Staples et al., 2004).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds, such as benzofused thiazole derivatives, explores their potential as therapeutic agents with antioxidant and anti-inflammatory properties. This area of study aims to design alternative agents for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).

Development of New Materials

Investigations into new materials, including the use of metalloporphyrin catalysts for saturated C-H bond functionalization, demonstrate the ongoing innovation in material science. These studies focus on creating novel optoelectronic materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the intersection of chemistry and technology in advancing new applications (Che et al., 2011).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIIGYNJQGSHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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